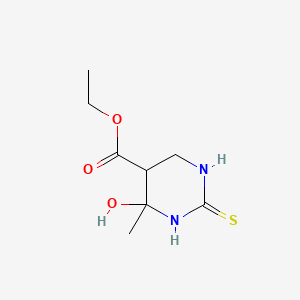![molecular formula C23H26ClNO4 B4303030 3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4303030.png)
3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione
Descripción general
Descripción
3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in Alzheimer's disease. Additionally, it has been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is responsible for the anticonvulsant effect in epilepsy.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in Alzheimer's disease. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy, it has been found to reduce the frequency and severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione. These include:
1. Further studies on its potential therapeutic applications in other diseases
2. Evaluation of its safety and efficacy in clinical trials
3. Development of analogs with improved pharmacological properties
4. Investigation of its mechanism of action in more detail
5. Exploration of its potential as a diagnostic tool for cancer and Alzheimer's disease.
Conclusion:
3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and signaling pathways. It has shown promising results in the treatment of cancer, Alzheimer's disease, and epilepsy. Future research should focus on its safety and efficacy in clinical trials, development of analogs, and exploration of its potential as a diagnostic tool.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and epilepsy. In cancer, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been shown to improve cognitive function by reducing oxidative stress and inflammation. In epilepsy, it has been found to have anticonvulsant properties.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-3-28-20-10-7-17(14-21(20)29-4-2)11-12-25-22(26)15-18(23(25)27)13-16-5-8-19(24)9-6-16/h5-10,14,18H,3-4,11-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVCWUOFDMZMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,5-diethoxy-4-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]phenyl}benzamide](/img/structure/B4302948.png)
![4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4302956.png)
![dimethyl 2-amino-5-oxo-7-phenyl-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4302960.png)
![4-(2-methylphenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302963.png)
![4-(2-fluorophenyl)-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302964.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302966.png)
![4-(2-chlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302979.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 2-fluorobenzoate](/img/structure/B4302985.png)
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-4-fluorobenzamide](/img/structure/B4302986.png)
![4,4'-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4302989.png)

![3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303038.png)
![3-(4-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303040.png)
